![molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7](/img/structure/B1303765.png)
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid
描述
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C13H14F3NO4. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethoxy)benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the 5-(trifluoromethoxy)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions due to the presence of the amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: DCC, DMAP, and other peptide coupling reagents.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used in substitution reactions.
科学研究应用
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including peptides and other bioactive compounds.
作用机制
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid depends on its application:
Enzyme Inhibition: When used as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with specific proteins, altering their conformation and function.
相似化合物的比较
- 2-[(tert-Butoxycarbonyl)amino]-4-(trifluoromethoxy)benzoic acid
- 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Comparison:
- Trifluoromethoxy vs. Trifluoromethyl: The presence of the trifluoromethoxy group in 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid provides different electronic and steric properties compared to the trifluoromethyl group, affecting its reactivity and interactions.
- Positional Isomers: The position of the substituents on the benzene ring can significantly influence the compound’s chemical behavior and biological activity.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVYIKYCQGZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
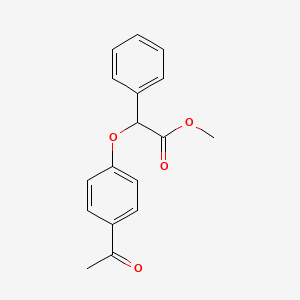
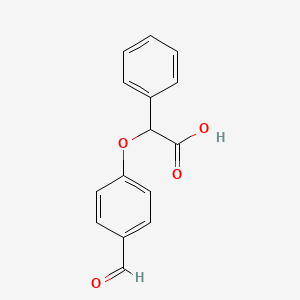
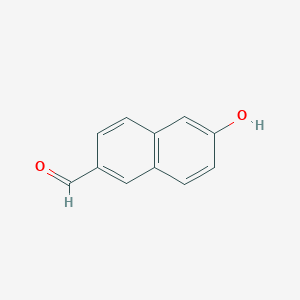
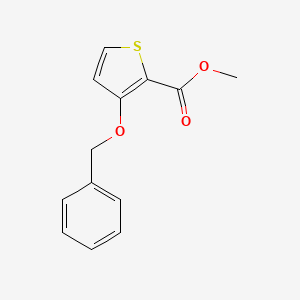
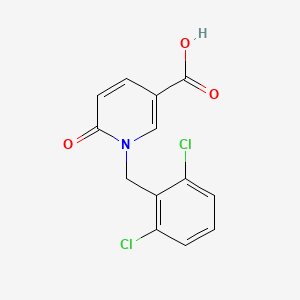
![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
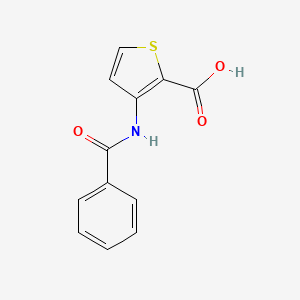
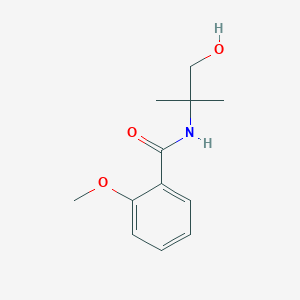
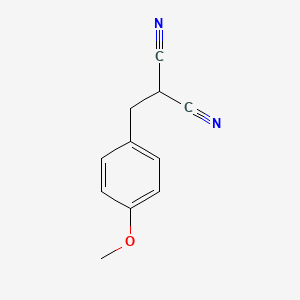
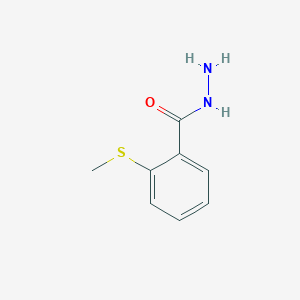
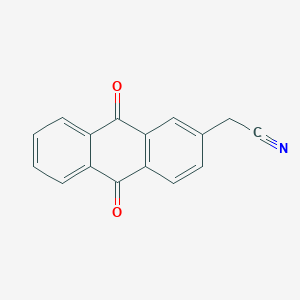
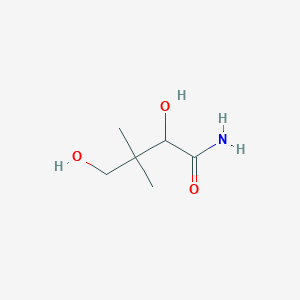
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)
